LH1306
Overview
Description
Mechanism of Action
- The primary target of LH1306 is the interaction between PD-1 and its ligands, particularly PD-L1 (programmed death-ligand 1) . PD-L1 is expressed on tumor cells and other immune cells, and its binding to PD-1 suppresses T cell activity, allowing cancer cells to evade immune surveillance .
- This disruption of the PD-1/PD-L1 axis enhances the immune response against cancer cells. Activated T cells can now recognize and attack tumor cells more effectively .
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
LH1306 plays a significant role in biochemical reactions by inhibiting the interaction between programmed cell death 1 (PD-1) and its ligand PD-L1 . It interacts with these proteins by inducing symmetrically arranged PD-L1 homodimer formation by targeting PD-L1 at the PD-1 binding site .
Cellular Effects
This compound influences cell function by effectively blocking cell surface PD-1/PD-L1 interaction between PD-1-expressing Jurkat cells and co-cultured PD-L1-expressing U2OS cells . This interaction impacts cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, specifically PD-1 and PD-L1. It exerts its effects at the molecular level by inhibiting the interaction between these proteins, leading to changes in gene expression .
Preparation Methods
The synthesis of LH1306 involves multiple steps, starting with the preparation of the biphenyl core, followed by the introduction of the pyridine moieties and the acetamidoethylamino groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up these synthetic routes while maintaining stringent quality control measures to ensure consistency and purity of the final product .
Chemical Reactions Analysis
LH1306 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions. The major products formed from these reactions depend on the specific reagents and conditions used. .
Scientific Research Applications
LH1306 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study protein-protein interactions and the development of new inhibitors.
Biology: Investigated for its role in modulating immune responses by blocking the PD-1/PD-L1 pathway.
Medicine: Explored as a potential therapeutic agent in cancer immunotherapy, particularly for tumors that overexpress PD-L1.
Industry: Utilized in the development of new drugs and therapeutic agents targeting immune checkpoints .
Comparison with Similar Compounds
LH1306 is unique due to its C2-symmetric structure and high potency as a PD-1/PD-L1 interaction inhibitor. Similar compounds include:
LH1307: Another PD-1/PD-L1 inhibitor with a slightly different structure.
BMS-936559: A monoclonal antibody that targets PD-L1.
Pembrolizumab: A monoclonal antibody that targets PD-1. Compared to these compounds, this compound offers a small molecule alternative with potential advantages in terms of synthesis, stability, and cost .
Properties
IUPAC Name |
N-[2-[[6-[[3-[3-[[5-[(2-acetamidoethylamino)methyl]-6-methoxypyridin-2-yl]oxymethyl]-2-methylphenyl]-2-methylphenyl]methoxy]-2-methoxypyridin-3-yl]methylamino]ethyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H48N6O6/c1-25-31(23-49-35-15-13-29(37(43-35)47-5)21-39-17-19-41-27(3)45)9-7-11-33(25)34-12-8-10-32(26(34)2)24-50-36-16-14-30(38(44-36)48-6)22-40-18-20-42-28(4)46/h7-16,39-40H,17-24H2,1-6H3,(H,41,45)(H,42,46) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNRITEYTYHQVTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C2=CC=CC(=C2C)COC3=NC(=C(C=C3)CNCCNC(=O)C)OC)COC4=NC(=C(C=C4)CNCCNC(=O)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H48N6O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
684.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does LH1306 interact with its target and what are the downstream effects?
A1: this compound is a C2-symmetric small molecule inhibitor that targets the programmed cell death-1/programmed death-ligand 1 (PD-1/PD-L1) protein-protein interaction (PPI) []. It binds to PD-L1 at the PD-1 binding site, effectively blocking the interaction between PD-1 and PD-L1 []. This inhibition of the PD-1/PD-L1 pathway prevents the suppression of T cell activation, allowing for an enhanced immune response against tumor cells.
Q2: What is known about the structure-activity relationship (SAR) of this compound and its analogs?
A2: Research indicates that the C2-symmetric structure of this compound and its analogs plays a crucial role in their inhibitory activity against the PD-1/PD-L1 interaction []. Specifically, the study found that this compound (2a) showed improved potency compared to its non-symmetrical counterpart (1a) []. This suggests that the symmetrical arrangement of the pharmacophores in this compound contributes to its enhanced binding affinity for PD-L1. Further investigation into the specific structural features contributing to this enhanced activity could provide valuable insights for the development of more potent and selective PD-1/PD-L1 inhibitors.
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